Pyridine hydrochloride
Overview
Description
Pyridine hydrochloride, also known as Pyridinium chloride, is a hydrochloride salt of pyridine . It is a basic six-membered heterocyclic ring . Pyridine is a base structure present in many biologically active compounds like the vitamins niacin and pyridoxal . It is used in dehalogenation reactions and can be used as a base in condensation reactions .
Synthesis Analysis
Pyridine hydrochloride is used as a catalyst in deprotection of aromatic methyl ethers . It has been used in the synthesis of allyl and vinyl sulfides . Pyridinium salts, structurally diverse and present in many natural products and bioactive pharmaceuticals, have played an intriguing role in a wide range of research topics .Molecular Structure Analysis
The empirical formula of Pyridine hydrochloride is C5H5N · HCl . Its molecular weight is 115.56 .Chemical Reactions Analysis
Pyridine hydrochloride has been used in the thiolation of alkenes, resulting in the divergent synthesis of allyl and vinyl sulfides . It is also used as a base in dehalogenation reactions and condensation reactions .Physical And Chemical Properties Analysis
Pyridine hydrochloride is a colorless liquid . It has a distinctive, unpleasant fish-like odor . The molecular electric dipole moment is 2.2 debyes . Pyridine is diamagnetic . The standard enthalpy of formation of pyridine is 100.2kJmol−1 in the liquid phase and 140.4 kJ·mol −1 in the gas phase . At 25oC pyridine has a viscosity of 0.88 mPa/s .Scientific Research Applications
Water Treatment and Environmental Applications
Pyridine hydrochloride and its derivatives have been investigated for their potential in treating water and environmental applications. The degradation mechanism of pyridine in drinking water using a dielectric barrier discharge (DBD) system was studied, highlighting the role of strong ionization discharge in treating nitrogen heterocyclic compounds in drinking water (Li et al., 2017). Moreover, a pyridine-containing amino acid-based gelator was found effective in trapping hydrogen chloride gas, indicating its application in removing hazardous gases from the environment (Basak et al., 2014).
Electronic Applications
Simple pyridine hydrochlorides have been utilized as bifunctional electron injection and transport materials in organic light emitting diodes (OLEDs), demonstrating their utility in electronic applications (Yin et al., 2016).
Catalysis and Chemical Reactions
Pyridine hydrochloride derivatives have been employed as catalysts in chemical reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride was used as a recyclable catalyst for the acylation of inert alcohols and phenols, providing insights into the reaction mechanism and the regeneration of the catalyst (Liu et al., 2014). Additionally, pyridine has been utilized to characterize the acidity of solids, particularly in heteropolyacids used in acid catalysis, indicating its role in probing the degree of dispersion of supported catalysts, a critical factor in catalytic performance (Schnee et al., 2019).
Material Synthesis and Surface Modification
Pyridine hydrochlorides have been involved in the synthesis of materials and modification of surfaces. The reaction of pyridine derivatives with dichloromethane under ambient conditions to form methylenebispyridinium dichloride compounds demonstrates the versatility of pyridine derivatives in material synthesis and surface modification processes (Rudine et al., 2010).
Safety And Hazards
Future Directions
Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
properties
IUPAC Name |
pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.ClH/c1-2-4-6-5-3-1;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJFQRQNPXYVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027262 | |
Record name | Pyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Jubilant Life Sciences MSDS] | |
Record name | Pyridine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17023 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Pyridine hydrochloride | |
CAS RN |
628-13-7 | |
Record name | Pyridinium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PYRIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U87419851 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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